2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one
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Overview
Description
2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one is a synthetic chemical compound that has piqued the interest of researchers due to its unique structural characteristics and potential applications in various fields of science and industry. Its complex structure allows for diverse interactions, making it a valuable subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one involves multiple steps, typically starting with the preparation of the quinazolinone core, followed by the addition of the substituted phenyl and pyrrolidine moieties. The process usually requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions and continuous flow processes. Automation and precise control of reaction parameters are crucial to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or addition of hydrogen atoms.
Substitution: Substitutes one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides under appropriate conditions, including controlled temperature and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one finds applications in:
Chemistry: Used as a model compound in studying reaction mechanisms and chemical interactions.
Biology: Explored for its potential interactions with biological molecules and pathways.
Medicine: Investigated for therapeutic potential due to its structural similarity to biologically active compounds.
Industry: Used in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-4(3h)-quinazolinone
4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-quinazolinone
Uniqueness
Compared to these similar compounds, 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one stands out due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. Its unique structure allows for distinct chemical and biological properties, making it a subject of interest for further research.
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZDYFRDRHRZGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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